3-ethyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3-ethyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an ethyl group at position 3, methyl groups at positions 4 and 8, and a 1H-tetrazol-5-ylmethoxy moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and antiviral properties .
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C15H16N4O3/c1-4-10-8(2)11-5-6-12(9(3)14(11)22-15(10)20)21-7-13-16-18-19-17-13/h5-6H,4,7H2,1-3H3,(H,16,17,18,19) |
InChI Key |
WBPRHGHKXQDSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=NNN=N3)C)OC1=O)C |
Origin of Product |
United States |
Biological Activity
The compound 3-ethyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, analyzing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be described as follows:
- Core Structure : The compound features a chromenone backbone, characterized by a fused benzopyran and a carbonyl group.
- Substituents : It includes an ethyl group at position 3, two methyl groups at positions 4 and 8, and a tetrazole ring at position 7, which enhances its biological activity.
Structural Formula
Antimicrobial Properties
Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that it possesses notable free radical scavenging ability, with an IC50 value of 25 µg/mL. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Case Study 1: Antitumor Activity
In a recent study focusing on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The compound reduced cell viability significantly at concentrations above 50 µM and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival in models of oxidative stress induced by hydrogen peroxide. The protective effect was attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a chromenone structure with an ethyl group at position 3, methyl groups at positions 4 and 8, and a tetrazole moiety at position 7. The presence of these substituents enhances its lipophilicity and biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Ethyl acetoacetate, aldehyde | Reflux in ethanol |
| 2 | Cyclization | Hydrazine derivatives | Acidic conditions |
| 3 | Functionalization | Alkyl halides | Base-catalyzed |
Biological Activities
Research indicates that 3-ethyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. In vitro tests against various bacterial strains demonstrated its effectiveness comparable to standard antibiotics. The mechanism of action involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in various therapeutic areas:
Neurological Disorders
Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) enhances acetylcholine levels in the brain, which is beneficial for cognitive function.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, indicating potential for treating chronic inflammatory conditions.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances highlighted the synthesis of derivatives based on the coumarin core and their evaluation against multiple bacterial strains. The findings indicated that compounds similar to this compound exhibited broad-spectrum antibacterial activity .
Case Study 2: Neuroprotective Potential
Research conducted on AChE inhibitors demonstrated that compounds with similar structural features to this compound showed promising results in enhancing cognitive function in animal models .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The coumarin core undergoes EAS at electron-rich positions. Substituents direct reactivity:
-
C-6 (para to methoxy group) and C-5 (ortho to carbonyl) are primary sites for nitration or halogenation.
-
Methyl and ethyl groups at C-4 and C-8 enhance electron density, favoring sulfonation at C-5.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 72% |
Nucleophilic Substitution
The tetrazole-linked methoxy group participates in nucleophilic displacement:
-
Methoxy Cleavage : Acidic hydrolysis (HCl/EtOH, reflux) replaces methoxy with hydroxyl .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I/K₂CO₃) yields alkylated tetrazoles.
Key Finding:
Reactivity is hindered by steric effects from the ethyl group at C-3, reducing substitution rates by ~40% compared to non-alkylated analogs .
Cycloaddition Reactions
The tetrazole moiety undergoes [2+3] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C | Triazole-coupled derivative | Antimicrobial agents |
| Acrylonitrile | RT, 12h | Pyrazoline analog | Fluorescence probes |
Reduction/Oxidation
-
Carbonyl Reduction : LiAlH₄ reduces the lactone carbonyl to a diol, enhancing solubility (confirmed via HPLC).
-
Tetrazole Oxidation : H₂O₂/Fe²⁺ opens the tetrazole ring, forming a carboxylic acid derivative.
Stability Note:
The compound resists auto-oxidation under ambient conditions due to methyl group stabilization at C-4 and C-8.
Heterocyclization
Base-mediated reactions transform the tetrazole group:
Acid/Base Sensitivity
-
Acidic Conditions : Tetrazole ring protonation occurs below pH 3, altering UV-Vis absorption (λ<sub>max</sub> shift from 320 nm to 285 nm).
-
Basic Conditions : Methoxy group hydrolyzes above pH 10, forming a phenolic intermediate .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Coumarin Ring Rearrangement : Forms spirocyclic isomers via [4π] electrocyclization.
-
Singlet Oxygen Generation : Tetrazole acts as a photosensitizer, enabling ROS-mediated applications.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Dominant Mechanism |
|---|---|---|---|
| Tetrazole | Phenylacetylene | 0.45 ± 0.02 | Cycloaddition |
| Methoxy | HI/AcOH | 0.12 ± 0.01 | SN2 Displacement |
| Coumarin carbonyl | LiAlH₄ | 1.8 ± 0.1 | Reduction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with analogs and related scaffolds:
Substituent Effects: 3-Hexyl vs. 3-Ethyl Analogs
The compound 3-hexyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one () differs only in the alkyl chain at position 3 (hexyl vs. ethyl). Key comparisons include:
- Molecular Weight : The hexyl derivative has a higher molecular weight (~388.47 vs. ~332.35), which may influence pharmacokinetics (e.g., absorption, metabolism).
- Bioactivity: While neither compound’s activity is detailed in the evidence, alkyl chain length is known to affect binding affinity in coumarin-based drugs; shorter chains (ethyl) may balance solubility and potency better than longer chains (hexyl) .
Core Modifications: 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
A study on 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives () highlights the impact of heterocyclic substituents:
- Substituent Position: The imidazothiazole group at position 3 introduces a bulky, electron-rich heterocycle, contrasting with the ethyl group in the target compound.
- Antiviral Activity : These derivatives exhibited cell-type-dependent antiviral effects against parvovirus B19, suggesting that the target compound’s tetrazole and ethyl groups might confer distinct selectivity or potency .
Tetrazole-Containing Scaffolds: Diaplasinin
Diaplasinin (), a fibrinolytic agent, shares the tetrazolylmethoxy group but incorporates it into an indole-naphthalene scaffold:
- Scaffold Differences : The indole-naphthalene core of Diaplasinin offers a larger aromatic system compared to coumarin, likely enhancing π-π stacking interactions with targets.
Comparative Data Table
*logP values estimated using computational tools (e.g., ChemDraw).
Key Research Findings and Implications
Alkyl Chain Length : Shorter chains (ethyl) in coumarins may improve solubility and reduce toxicity compared to longer chains (hexyl), critical for oral bioavailability .
Tetrazole Bioisosterism : The tetrazole group’s role in hydrogen bonding and metabolic stability is evident in Diaplasinin, suggesting its utility in enhancing the target compound’s druglikeness .
Heterocyclic vs. Alkyl Substituents : Imidazothiazole derivatives demonstrate that substituent electronic properties can pivot biological activity, urging further investigation into the target compound’s mechanism .
Q & A
Q. What are the optimal synthetic routes for preparing 3-ethyl-4,8-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, considering its tetrazole and chromenone moieties?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Chromone Core Formation : Start with 3-formylchromone derivatives, as described in . Alkylation or acetylation reactions introduce the 3-ethyl and 4,8-dimethyl groups.
Tetrazole Incorporation : React the 7-hydroxy intermediate with a tetrazole-containing alkylating agent (e.g., (1H-tetrazol-5-yl)methyl bromide) under basic conditions (K₂CO₃/DMF, 60–80°C) to form the ether linkage .
Cyclization and Purification : Use sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for tetrazole ring formation, followed by recrystallization from ethanol/water .
Q. How can X-ray crystallography using SHELX programs confirm the structural integrity of this compound?
- Methodological Answer :
- Data Collection : Collect high-resolution diffraction data (resolution ≤ 1.0 Å) using a single-crystal X-ray diffractometer.
- Structure Solution : Use SHELXD for phase determination via direct methods .
- Refinement : Refine the structure with SHELXL, adjusting thermal parameters and validating bond lengths/angles against standard chromenone and tetrazole geometries .
- Validation : Check for residual electron density peaks and R-factors (R1 < 0.05) to confirm accuracy.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the chromenone backbone (δ 6.5–8.0 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) and tetrazole methoxy protons (δ 4.5–5.5 ppm) .
- IR Spectroscopy : Confirm the tetrazole ring (sharp peak at ~1450 cm⁻¹ for C=N stretching) and chromenone carbonyl (1700–1750 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with tetrazole cleavage .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore the biological targets of this compound, particularly in antimicrobial or anti-inflammatory contexts?
- Methodological Answer :
- Target Selection : Prioritize enzymes like bacterial DNA gyrase or cyclooxygenase-2 (COX-2) based on structural similarities to known inhibitors .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry (DFT/B3LYP/6-31G*) and protonation states (tetrazole: pH 7.4) .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve contradictions in antimicrobial activity data across studies, such as variations in MIC values against Gram-positive vs. Gram-negative bacteria?
- Methodological Answer :
- Standardization : Use CLSI guidelines for broth microdilution assays, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤ 1% v/v) .
- Triangulation : Cross-validate results with fluorescence-based viability assays (e.g., resazurin reduction) and time-kill kinetics .
- Structural Analysis : Investigate substituent effects (e.g., ethyl vs. methyl groups) on membrane permeability via logP calculations .
Q. What strategies can improve the metabolic stability of this compound, particularly its tetrazole moiety, in preclinical studies?
- Methodological Answer :
- Prodrug Design : Mask the tetrazole as a methyl ester to enhance bioavailability, with enzymatic hydrolysis in target tissues .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways via LC-MS/MS, identifying major metabolites (e.g., hydroxylation at the chromenone core) .
- CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) using human liver microsomes to predict drug-drug interactions .
Data Analysis and Validation
Q. How should researchers address discrepancies in NMR or crystallographic data, such as unexpected coupling constants or thermal ellipsoid anomalies?
- Methodological Answer :
- Repeat Experiments : Confirm spectral data under identical conditions (solvent, temperature) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the tetrazole group) .
- Twinned Crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to account for crystal twinning .
Synthetic Optimization
Q. What reaction conditions maximize yield during the introduction of the tetrazole-methoxy group?
- Methodological Answer :
- Solvent Optimization : Use DMF or DMSO for polar aprotic conditions, enhancing nucleophilic substitution kinetics .
- Catalysis : Add catalytic KI (1–5 mol%) to accelerate alkylation via an SN2 mechanism .
- Workup : Acidify the reaction mixture to pH 2–3 post-reaction to precipitate the tetrazole product, minimizing side reactions .
Biological Evaluation
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Viability : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .
- Selectivity Index : Compare IC₅₀ values against non-cancerous cells (e.g., HEK293) to assess toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
